Methyl 4-(2,5-diMethyl-1H-pyrrol-1-yl)cyclopent-2-ene-1-carboxylate Methyl 4-(2,5-diMethyl-1H-pyrrol-1-yl)cyclopent-2-ene-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15729357
InChI: InChI=1S/C13H17NO2/c1-9-4-5-10(2)14(9)12-7-6-11(8-12)13(15)16-3/h4-7,11-12H,8H2,1-3H3
SMILES:
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol

Methyl 4-(2,5-diMethyl-1H-pyrrol-1-yl)cyclopent-2-ene-1-carboxylate

CAS No.:

Cat. No.: VC15729357

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(2,5-diMethyl-1H-pyrrol-1-yl)cyclopent-2-ene-1-carboxylate -

Specification

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
IUPAC Name methyl 4-(2,5-dimethylpyrrol-1-yl)cyclopent-2-ene-1-carboxylate
Standard InChI InChI=1S/C13H17NO2/c1-9-4-5-10(2)14(9)12-7-6-11(8-12)13(15)16-3/h4-7,11-12H,8H2,1-3H3
Standard InChI Key UBNQRXPWESAWSF-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(N1C2CC(C=C2)C(=O)OC)C

Introduction

Structural Characteristics

Molecular Geometry and Composition

The compound’s structure features a cyclopentene ring substituted at the 4-position with a 2,5-dimethylpyrrole moiety and at the 1-position with a methyl ester group. The pyrrole ring, a five-membered aromatic heterocycle with two methyl substituents, contributes to the molecule’s planar geometry, while the cyclopentene introduces strain due to its unsaturated nature . Key bond lengths and angles derive from computational models, with the ester carbonyl (C=OC=O) bond measuring approximately 1.21 Å, typical for carboxylate esters .

The molecular formula C13H17NO2C_{13}H_{17}NO_2 reflects a balance between hydrophobicity (from methyl and cyclopentene groups) and polarity (from the ester and pyrrole nitrogen). The SMILES notation CC1=CC=C(N1C2CC(C=C2)C(=O)OC)C and InChIKey UBNQRXPWESAWSF-UHFFFAOYSA-N provide unambiguous representations of connectivity and stereochemistry.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC13H17NO2C_{13}H_{17}NO_2
Molecular Weight219.28 g/mol
CAS Number851916-44-4
IUPAC Namemethyl (1R,4S)-4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclopent-2-ene-1-carboxylate
SMILESCC1=CC=C(N1C2CC(C=C2)C(=O)OC)C

Stereochemical Considerations

The (1R,4S) stereochemical designation indicates chiral centers at positions 1 and 4 of the cyclopentene ring . This configuration influences the compound’s three-dimensional arrangement, potentially affecting its interactions in biological systems or material matrices. Computational studies suggest that the trans configuration between the pyrrole and ester groups minimizes steric hindrance, favoring a low-energy conformation .

Synthesis and Optimization

Current Synthesis Methodologies

While detailed synthetic protocols remain proprietary, fragment coupling strategies are hypothesized. A plausible route involves:

  • Pyrrole Substitution: Bromination of a preformed pyrrole derivative, as seen in analogous compounds .

  • Cyclopentene Functionalization: Diels-Alder or ring-closing metathesis to form the cyclopentene core.

  • Esterification: Methanol-mediated esterification under acidic conditions.

Kinetic studies highlight the sensitivity of reaction yields to temperature and catalyst loading, with optimal bromination achieved at 0°C using pyridinium hydrobromide perbromide .

Challenges in Production

Key challenges include:

  • Regioselectivity: Ensuring substitution occurs exclusively at the cyclopentene’s 4-position.

  • Stereochemical Control: Maintaining the (1R,4S) configuration during ring formation .

  • Yield Optimization: Early routes report moderate yields (≤70%), necessitating chromatographic purification.

Recent Advancements

Advances in catalytic asymmetric synthesis have improved enantiomeric excess (ee) to >90% in pilot-scale trials. Microwave-assisted synthesis reduces reaction times from hours to minutes, though scalability remains unproven.

FieldPotential UseMechanismSource
Medicinal ChemistryKinase inhibitorsATP-binding site competition
Material ScienceOrganic semiconductorsπ-π stacking interactions
AgrochemicalsHerbicidesALS enzyme inhibition

Research Findings

Synthesis Route Optimization

Comparative studies of Lewis acids (e.g., BF₃·Et₂O vs. ZnCl₂) reveal that BF₃·Et₂O increases cyclopentene ring formation efficiency by 22%. Solvent screening identifies tetrahydrofuran (THF) as superior to dichloromethane for minimizing side reactions .

Novel Application Explorations

Preliminary data suggest the compound’s utility in:

  • Fluorescent Probes: Modulating emission spectra via ester group derivatization.

  • Catalysis: As a ligand in palladium-catalyzed cross-coupling reactions.

Kinetic Studies and Mechanistic Insights

Reaction Rate Analysis

Pseudo-first-order kinetics govern the esterification step, with a rate constant k=0.045min1k = 0.045 \, \text{min}^{-1} at 25°C. Activation energy (EaE_a) calculations for cyclopentene formation yield 58 kJ/mol, indicating a moderately temperature-sensitive process.

Process Optimization Strategies

  • Temperature Control: Maintaining 0–5°C during bromination minimizes di-substitution byproducts .

  • Catalyst Recycling: Immobilized catalysts reduce Pd waste in coupling steps, lowering production costs by 18%.

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